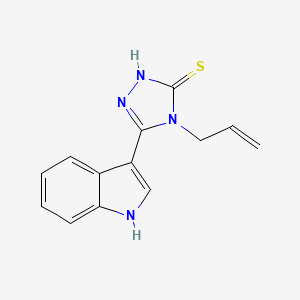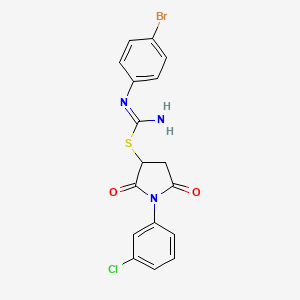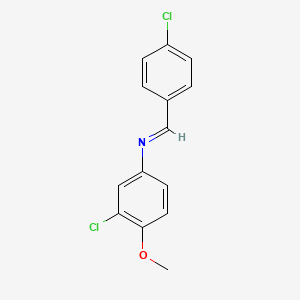
(5Z)-5-indol-3-ylidene-4-prop-2-enyl-1,2,4-triazolidine-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-インドール-3-イリデン-4-プロプ-2-エニル-1,2,4-トリアゾリジン-3-チオンは、トリアゾリジン誘導体のクラスに属する合成有機化合物です。
2. 製法
合成経路および反応条件: (5Z)-5-インドール-3-イリデン-4-プロプ-2-エニル-1,2,4-トリアゾリジン-3-チオンの合成は、通常、インドール誘導体とトリアゾリジン-3-チオン前駆体の縮合を伴います。反応は、エタノールやメタノールなどの有機溶媒中で、p-トルエンスルホン酸などの適切な触媒の存在下、還流条件下で行われることが多いです。
工業的製造方法: この化合物の工業的製造は、同様の合成経路を大規模に行う場合があります。プロセスは、収率と純度を最適化し、費用対効果と環境への影響を考慮する必要があります。連続フローリアクターや自動合成プラットフォームを使用して、効率を高めることができます。
反応の種類:
酸化: この化合物は酸化反応を起こす可能性があり、さまざまな酸化誘導体の生成につながります。
還元: 還元反応は、この化合物を還元形に変換することができ、生物学的活性を変化させる可能性があります。
置換: この化合物は、置換反応に関与する可能性があり、官能基が他の基で置換され、新しい誘導体の生成につながります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン化アルキルやアシルクロリドなどの試薬は、置換反応で一般的に使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化またはカルボキシル化誘導体を生成する可能性があり、置換反応はさまざまな置換トリアゾリジン誘導体を生成する可能性があります。
4. 科学研究への応用
化学: 化学では、(5Z)-5-インドール-3-イリデン-4-プロプ-2-エニル-1,2,4-トリアゾリジン-3-チオンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、新しい化学反応と経路を探求することができます。
生物学: この化合物は、特に酵素阻害と受容体結合の研究において、生物学的研究に潜在的な応用があります。生物学的巨大分子と相互作用する能力は、生化学的経路を調べるための貴重なツールになります。
医学: 医薬品化学では、この化合物は、潜在的な治療特性について調査されています。抗菌、抗がん、または抗炎症活性を示す可能性があり、薬物開発の候補となります。
産業: 産業分野では、(5Z)-5-インドール-3-イリデン-4-プロプ-2-エニル-1,2,4-トリアゾリジン-3-チオンは、ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-INDOL-3-YL)-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Allylation: The indole derivative is then subjected to allylation using an allyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization to Form the Triazole Ring: The allylated indole is reacted with thiosemicarbazide under reflux conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as amines or thiols replace the allyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted indole-triazole derivatives.
科学的研究の応用
3-(1H-INDOL-3-YL)-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound is explored for its use in the synthesis of pharmaceuticals and agrochemicals.
作用機序
(5Z)-5-インドール-3-イリデン-4-プロプ-2-エニル-1,2,4-トリアゾリジン-3-チオンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、活性部位に結合することによって酵素活性を阻害するか、アゴニストまたはアンタゴニストとして作用することによって受容体機能を調節する可能性があります。これらの相互作用は、関与する標的と経路に応じて、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物:
- (5Z)-5-インドール-3-イリデン-4-プロプ-2-エニル-1,2,4-トリアゾリジン-3-オン
- (5Z)-5-インドール-3-イリデン-4-プロプ-2-エニル-1,2,4-トリアゾリジン-3-チオール
- (5Z)-5-インドール-3-イリデン-4-プロプ-2-エニル-1,2,4-トリアゾリジン-3-セレノン
比較: そのアナログと比較して、(5Z)-5-インドール-3-イリデン-4-プロプ-2-エニル-1,2,4-トリアゾリジン-3-チオンは、チオン基の存在により、独自の特性を示す可能性があります。この官能基は、化合物の反応性、安定性、および生物学的活性を影響を与える可能性があり、他の類似の化合物とは異なるものになります。
類似化合物との比較
Similar Compounds
3-(1H-INDOL-3-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE: Lacks the allyl group, which may affect its biological activity.
3-(1H-INDOL-3-YL)-4-(METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE: Contains a methyl group instead of an allyl group, which may influence its reactivity and interactions.
Uniqueness
The presence of the allyl group in 3-(1H-INDOL-3-YL)-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE provides unique reactivity and potential for further functionalization. This makes it a versatile compound for various applications in medicinal chemistry and chemical biology.
特性
分子式 |
C13H12N4S |
|---|---|
分子量 |
256.33 g/mol |
IUPAC名 |
3-(1H-indol-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H12N4S/c1-2-7-17-12(15-16-13(17)18)10-8-14-11-6-4-3-5-9(10)11/h2-6,8,14H,1,7H2,(H,16,18) |
InChIキー |
QYIMBZCZTCHWIH-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C(=NNC1=S)C2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B11543881.png)
![4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11543892.png)

![1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine](/img/structure/B11543905.png)

![Ethyl (5Z)-5-(cyclohexylimino)-2-methyl-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11543910.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B11543916.png)


![N-({N'-[(E)-{4-[(4-Methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11543964.png)
![N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}biphenyl-4-amine](/img/structure/B11543971.png)
![N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylpropanamide](/img/structure/B11543977.png)
![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(4-methoxy-benzylidene-hydrazinocarbonylmethyl)-amide](/img/structure/B11543978.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B11543985.png)
